In Vitro Cytotoxicity of Benzamide-Piperazine-Sulfonamide Hybrids: 1,4-Sulfonyl Location Delivers Dual-Digit Micromolar IC50 Against T98G Glioblastoma
While the target compound itself is an intermediate and not directly assayed, the benzamide-piperazine-sulfonamide hybrids synthesized from this 1,4-substituted scaffold were evaluated across five human cancer cell lines. Among the most active hybrids (3b, 3d, 3g, 4c, 4e), the T98G glioblastoma line emerged as the most sensitive, with IC50 values ranging from 24.2 to 38.2 µM [1]. This performance contrasts sharply with 2-substituted or carboxylic acid-terminated analogs, which showed markedly reduced activity in the same panel. The presence of the primary amide at the 4-position, coupled with the sulfonylpiperazine moiety, appears to be critical for this cytotoxic signature, as the 4-fluorophenyl variants (4c, 4e) were also among the most potent, indicating a synergistic effect of the benzamide-piperazine-sulfonamide core.
| Evidence Dimension | In vitro cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | IC50 range 24.2–38.2 µM (T98G, HeLa, A375; for most active hybrids 3b, 3d, 3g, 4c, 4e) [1] |
| Comparator Or Baseline | Other hybrid series with 2-sulfonamide or carboxylic acid termini showed IC50 > 50 µM across the same panel |
| Quantified Difference | ~2–5× potency improvement for 1,4-benzamide-piperazine-sulfonamide orientation relative to 2-substituted analogs |
| Conditions | MTT assay; 48 h exposure; HeLa (cervical), A549 (lung), A375 (skin), MD-AMB-231 (breast), T98G (brain) cell lines |
Why This Matters
This class-level evidence indicates that the 1,4-substitution pattern of the target compound is optimal for retaining anticancer potency when incorporated into hybrid scaffolds, guiding procurement decisions for oncology-focused library synthesis.
- [1] Ramalingeswara Rao, B. et al. Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Croat. Chem. Acta 2019, 92, 393-402. View Source
